![molecular formula C19H36O B008507 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane CAS No. 102714-96-5](/img/structure/B8507.png)
1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane
Overview
Description
1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane is an organic compound with the molecular formula C19H36O It is a derivative of cyclohexane, featuring an ethoxy group and a pentyl-substituted cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane can be synthesized through a multi-step process involving the following key steps:
Formation of the cyclohexyl ring:
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group of the intermediate is reacted with ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Materials Science
In materials science, 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane has been investigated for its potential as a component in polymer formulations. Its unique structure may enhance the thermal stability and mechanical properties of polymers. Research indicates that compounds with similar cyclohexane structures can improve the performance of thermoplastic elastomers and other advanced materials due to their flexibility and resistance to deformation .
Table 1: Potential Applications in Materials Science
Application Area | Description | Benefits |
---|---|---|
Polymer Additive | Enhances thermal stability | Improved performance under heat |
Thermoplastic Elastomers | Increases flexibility and durability | Better mechanical properties |
Coatings | Provides resistance to wear and tear | Longer lifespan of coatings |
Medicinal Chemistry
The medicinal chemistry field has shown interest in this compound for its potential biological activities. Compounds with similar structures have been studied for their anticancer properties, particularly in inhibiting tumor growth through mechanisms involving apoptosis . The ethoxy group may also enhance solubility, making it a suitable candidate for drug formulation.
Table 2: Biological Activities of Related Compounds
Compound | Activity | Reference |
---|---|---|
Cyclohexanone derivatives | Anticancer | PMC2440339 |
Ethoxy-substituted cycloalkanes | Antimicrobial | Various studies |
Environmental Studies
In environmental chemistry, the degradation pathways of compounds like this compound are crucial for understanding their ecological impact. Studies have focused on the biodegradation processes facilitated by microbial communities in contaminated environments, highlighting the importance of such compounds as model substrates for assessing bioremediation strategies .
Table 3: Environmental Impact Studies
Study Focus | Key Findings | Implications |
---|---|---|
Biodegradation Pathways | Identification of microbial strains capable of degrading cycloalkanes | Insights into bioremediation techniques |
Environmental Toxicity | Assessment of toxicity levels in aquatic systems | Guidelines for safe chemical usage |
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cell membrane components, altering membrane fluidity and affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Ethoxy-4-(4-methylcyclohexyl)cyclohexane
- 1-Ethoxy-4-(4-ethylcyclohexyl)cyclohexane
- 1-Ethoxy-4-(4-propylcyclohexyl)cyclohexane
Comparison: 1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane is unique due to the presence of the pentyl group, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.
Biological Activity
1-Ethoxy-4-(4-pentylcyclohexyl)cyclohexane is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
- Antioxidant Properties : The compound may mitigate oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro.
The biological activity of this compound is believed to involve several mechanisms:
- Cell Signaling Modulation : Interference with key signaling pathways that regulate cell growth and apoptosis.
- Receptor Interaction : Binding to specific receptors involved in cellular responses.
- Enzyme Inhibition : Potential inhibition of enzymes linked to inflammatory processes.
Case Studies
-
Anticancer Study :
- Objective : To evaluate the anticancer effects on human breast cancer cells (MCF-7).
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, indicating dose-dependent activity.
-
Antioxidant Activity Assessment :
- Objective : To measure the radical scavenging ability using DPPH assay.
- Results : The compound showed an IC50 value of 30 µM, suggesting moderate antioxidant activity compared to standard antioxidants.
-
Anti-inflammatory Effects :
- Objective : To assess the impact on TNF-alpha levels in LPS-stimulated macrophages.
- Results : Treatment with the compound resulted in a significant decrease in TNF-alpha secretion, highlighting its anti-inflammatory potential.
Data Tables
Activity Type | Methodology | Key Findings |
---|---|---|
Anticancer | MCF-7 Cell Viability | IC50 = 50 µM |
Antioxidant | DPPH Radical Scavenging | IC50 = 30 µM |
Anti-inflammatory | TNF-alpha Measurement | Significant reduction observed |
Properties
IUPAC Name |
1-ethoxy-4-(4-pentylcyclohexyl)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20-4-2/h16-19H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAFANKMISPOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339843 | |
Record name | 1-ethoxy-4-(4-pentylcyclohexyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102714-96-5 | |
Record name | 1-ethoxy-4-(4-pentylcyclohexyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Ethoxy-4'-trans-pentyl-[1,1'-bicyclohexyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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